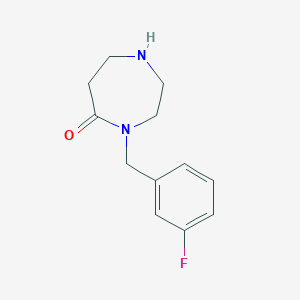

4-(3-Fluorobenzyl)-1,4-diazepan-5-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-[(3-fluorophenyl)methyl]-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-3-1-2-10(8-11)9-15-7-6-14-5-4-12(15)16/h1-3,8,14H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGHYJUSFLXCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1=O)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The 1,4 Diazepanone Scaffold: a Privileged Structure in Heterocyclic Chemistry

The foundation of 4-(3-Fluorobenzyl)-1,4-diazepan-5-one is the 1,4-diazepanone ring system. This seven-membered heterocyclic structure, containing two nitrogen atoms, is a "privileged scaffold" in drug design. researchgate.neteurekaselect.com Privileged structures are molecular frameworks that are able to bind to multiple, often unrelated, biological targets, making them highly valuable starting points for the development of new therapeutic agents.

The 1,4-diazepanone core is a versatile building block for several reasons:

Structural Flexibility: The seven-membered ring can adopt various conformations, allowing derivatives to be tailored to fit the specific three-dimensional requirements of a biological target's binding site. chemisgroup.us

Synthetic Accessibility: A variety of synthetic routes have been developed to construct and modify the diazepanone ring, enabling the creation of diverse libraries of compounds for screening. researchgate.netmdpi.com

Broad Biological Activity: Derivatives of the 1,4-diazepine and related diazepanone scaffolds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anticonvulsant, and anxiolytic properties. eurekaselect.comresearchgate.netmdpi.com For instance, the liposidomycins and caprazamycins are complex natural antibiotics that feature a 1,4-diazepan-2-one system and show potent activity against various bacteria, including Mycobacterium tuberculosis. chim.it

Recent research continues to explore the potential of this scaffold. For example, studies on newly designed diazepanone derivatives have shown remarkable antibacterial potencies, with fluoro-substituted compounds exhibiting the highest activity in some cases. vipslib.com This highlights the synergistic potential of combining the diazepanone core with other beneficial chemical modifications.

The Role of Fluorine: Enhancing Drug Like Properties

The presence of a fluorine atom on the benzyl (B1604629) group of 4-(3-Fluorobenzyl)-1,4-diazepan-5-one is a deliberate and strategic choice in medicinal chemistry. The substitution of hydrogen with fluorine, the most electronegative element, can profoundly and often beneficially alter a molecule's properties without significantly increasing its size. tandfonline.compharmacyjournal.orgresearchgate.net This strategy is so effective that approximately 20% of all pharmaceuticals contain at least one fluorine atom. researchgate.net

Key advantages of incorporating fluorine into a drug candidate include:

Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution in a molecule, enabling new, favorable interactions with the target protein, such as hydrogen bonds or dipole interactions. tandfonline.comresearchgate.net This can lead to tighter binding and increased potency.

Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity (its ability to pass through cell membranes) and pKa (its acidity/basicity). tandfonline.comtandfonline.com These modifications can improve a drug's absorption, distribution, and ability to reach its target. For example, introducing fluorine can reduce the basicity of nearby amine groups, which can lead to better membrane permeation. tandfonline.com

Conformational Control: The introduction of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule, potentially locking it into a geometry that is optimal for binding to its target. researchgate.net

The strategic use of fluorine has been pivotal in enhancing the potency and pharmacokinetic profiles of drugs across numerous therapeutic areas, including oncology, neurology, and infectious diseases. pharmacyjournal.org

A Legacy of Success: the History and Relevance of Diazepine Based Compounds

Strategies for the Construction of the 1,4-Diazepan-5-one (B1224613) Ring System

The formation of the 1,4-diazepan-5-one ring, a seven-membered heterocycle containing two nitrogen atoms, is a cornerstone of the synthesis. Various strategies have been developed for constructing such diazepine and related benzodiazepine systems, often involving cyclization reactions as the key step. nih.govnih.gov

The synthesis of seven-membered heterocyclic rings like diazepines often relies on cyclization reactions. These can include intramolecular C-N bond coupling, condensation reactions, and multicomponent reactions (MCRs). nih.govnih.govresearchgate.net For instance, the synthesis of 1,4-benzodiazepine (B1214927) derivatives has been achieved through CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reactions. nih.gov Another common approach is the condensation of diamines with carbonyl compounds or their derivatives. nih.gov For example, the reaction between o-phenylenediamines and various ketones is a widely used method for synthesizing 1,5-benzodiazepines, a related structure. nih.gov

The efficiency of these cyclization reactions can be influenced by catalysts. Various catalysts, including heteropolyacids, have been employed to promote the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives, leading to high yields and short reaction times. nih.gov In some cases, catalyst-free systems under reflux conditions have also proven effective. nih.gov The choice of solvent and temperature is also critical; while some reactions proceed at room temperature, others require heating to drive the cyclization forward. nih.govfrontiersin.org

| Catalyst/Reagent | Reactants | Product Type | Key Features |

| H₂PtCl₆ | Amino acids | 1,4-Benzodiazepine-2,5-diones | Convenient methodology for diverse substituents. rsc.org |

| CuI/N,N-dimethylglycine | 1-(2-bromobenzyl)azetidine-2-carboxamides | Azetidine-fused 1,4-benzodiazepines | Mild conditions, proceeds via intramolecular cross-coupling. nih.gov |

| Heteropolyacids (HPAs) | Ketimine intermediates and aldehydes | 1,4-Diazepine derivatives | High yields, short reaction times. nih.gov |

| NH₄Br/NH₄OH | 2-(methylamino)benzophenone derivatives | Diazepam | Efficient cyclization in flow synthesis. frontiersin.org |

This table summarizes various catalytic systems and reactants used in the formation of diazepine and related ring systems.

The synthesis of the diazepanone core begins with the selection of appropriate acyclic precursors. A common strategy involves using a diamine and a dicarbonyl compound or its equivalent. For the 1,4-diazepan-5-one structure, a typical approach would involve precursors like an ethylenediamine (B42938) derivative and a compound containing a carboxylic acid and an ester or two ester groups, which can undergo intramolecular amidation.

Amino acids serve as versatile precursors for constructing benzodiazepine frameworks, allowing for the introduction of various substituents at specific positions. rsc.org For example, the synthesis of diazepam, a well-known 1,4-benzodiazepine, utilizes 2-amino-5-chlorobenzophenone (B30270) and glycine (B1666218) ethyl ester as key precursors. researchgate.net Multicomponent reactions (MCRs) offer an efficient pathway to assemble complex structures like the 1,4-benzodiazepine scaffold from simple starting materials in a single step. nih.govresearchgate.net This approach allows for the rapid generation of diverse molecular scaffolds by varying the inputs to the reaction. nih.gov

Introduction of the 3-Fluorobenzyl Moiety

Once the 1,4-diazepan-5-one core is synthesized, the next critical step is the introduction of the 3-fluorobenzyl group onto one of the nitrogen atoms. This is typically achieved through an N-alkylation reaction.

The most common method for introducing a benzyl (B1604629) group, including its fluorinated analogues, is through nucleophilic substitution using a corresponding benzyl halide. For the synthesis of this compound, 3-fluorobenzyl bromide or 3-fluorobenzyl chloride would be the reagents of choice. jecibiochem.comchemicalbook.comwiserpub.com These reagents react with the secondary amine of the 1,4-diazepan-5-one ring to form the desired N-alkylated product.

The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (B128534) (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). d-nb.infobeilstein-journals.org The choice of solvent is also crucial and can range from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) to less polar solvents like tetrahydrofuran (B95107) (THF). d-nb.infobeilstein-journals.org

| Alkylating Reagent | Base | Solvent | Key Considerations |

| 3-Fluorobenzyl bromide | K₂CO₃ / Cs₂CO₃ | DMF / MeCN | Standard conditions for N-alkylation. d-nb.info |

| 3-Fluorobenzyl chloride | Et₃N | DCM | Milder conditions may be sufficient. jecibiochem.com |

| 3-Fluorobenzyl bromide | NaH | THF | Can offer high regioselectivity in certain systems. d-nb.infobeilstein-journals.org |

| 4-Chlorobenzyl chloride | None | Nitromethane (reflux) | Used for alkylation of related diazepino[1,2-a]benzimidazoles. nih.gov |

This table presents typical reagents and conditions for the N-alkylation step to introduce a substituted benzyl group.

For a non-symmetrical diazepanone ring, such as one with a pre-existing substituent, the N-alkylation step can lead to a mixture of regioisomers. In the case of an unsubstituted 1,4-diazepan-5-one, the two nitrogen atoms (N-1 and N-4) are chemically distinct due to their proximity to the carbonyl group. The nitrogen at the N-4 position is part of an amide, making it significantly less nucleophilic and less likely to undergo alkylation under standard conditions compared to the secondary amine at the N-1 position. Therefore, the alkylation with 3-fluorobenzyl bromide is expected to be highly regioselective, yielding the desired 4-(3-fluorobenzyl) product.

Steric and electronic factors of substituents on the diazepanone ring can influence the regiochemical outcome of the alkylation. beilstein-journals.org For instance, bulky substituents near one nitrogen atom may sterically hinder the approach of the alkylating agent, favoring substitution at the less hindered nitrogen. d-nb.info If chiral precursors are used to construct the diazepanone ring, stereoselective considerations become important. Palladium-catalyzed asymmetric allylic alkylation has been used to create enantioenriched gem-disubstituted diazepanones, demonstrating that stereocontrol is achievable in the functionalization of this ring system. nih.gov

Derivatization and Functionalization of the 1,4-Diazepan-5-one Scaffold

The 1,4-diazepan-5-one scaffold provides multiple sites for further chemical modification to generate a library of related compounds. nih.gov Potential sites for derivatization include the remaining N-H group (if not already protected or substituted), the carbon atoms of the ring, and the attached 3-fluorobenzyl group.

Further N-alkylation, acylation, or sulfonylation at the N-1 position can introduce additional diversity. For example, substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been synthesized by reacting intermediate amines with appropriately substituted sulfonyl chlorides. openpharmaceuticalsciencesjournal.com The carbonyl group at the 5-position can potentially be reduced or converted to a thiocarbonyl. The methylene (B1212753) groups on the diazepanone ring could also be functionalized, for instance, through α-halogenation followed by substitution. Palladium-catalyzed C-H activation has been used for the regioselective halogenation of related 1,4-benzodiazepinones, indicating that direct functionalization of the ring is possible. researchgate.net The aromatic ring of the 3-fluorobenzyl moiety can also undergo further electrophilic aromatic substitution, although the fluorine atom and the activating nature of the benzyl group will direct incoming electrophiles to specific positions.

Synthesis of Substituted 1,4-Diazepan-5-one Analogs

One effective approach is the reductive amination of an appropriate aldehyde with a diamine precursor. In the context of synthesizing this compound, this would likely involve the reaction of 1,4-diazepan-5-one with 3-fluorobenzaldehyde. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which are known for their selectivity in reducing imines in the presence of other functional groups. masterorganicchemistry.com Reductive amination is a widely used method for C-N bond formation in the pharmaceutical industry due to its operational simplicity and the broad availability of starting materials. nih.gov

Alternative synthetic strategies for the 1,4-diazepan-5-one core and its analogs often employ multi-component reactions or ring expansion chemistries. For instance, the Schmidt reaction of N-alkyl-4-piperidones with hydrazoic acid can lead to the formation of N1-alkyl-1,4-diazepan-5-ones. researchgate.net Another approach involves the Ugi four-component reaction (Ugi-4CR) followed by deprotection and intramolecular cyclization to generate diverse 1,4-benzodiazepine scaffolds, which share a similar diazepine ring system. nih.govresearchgate.net These multi-component strategies are highly valuable for creating libraries of related compounds for drug discovery purposes. nih.gov

The synthesis of various substituted 1,4-diazepine derivatives has been reported, showcasing the versatility of these synthetic methods. For example, derivatives with substitutions on the diazepine ring and fused aromatic systems have been prepared to explore their therapeutic potential. nih.govnih.gov

Below is a table summarizing examples of synthesized 1,4-diazepan-5-one analogs and related diazepine structures found in the literature.

| Compound Name | Synthetic Method Highlight | Key Reactants |

| t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one | Not specified | Not specified |

| t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one | Nitrosation of the parent diazepan-5-one | t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, Nitrous acid |

| N1-alkyl-1,4-diazepin-5-ones | Schmidt ring expansion | N-alkyl-4-piperidones, Hydrazoic acid |

| 1,4-benzodiazepine-6-ones | Ugi-4CR followed by deprotection and cyclization | Methyl anthranilate, Isocyanide, Boc-glycinal, Carboxylic acid |

This table is generated based on examples of related structures; direct synthesis of these specific analogs may involve multiple steps.

Utilization of Building Blocks for Scaffold Modifications

The chemical diversity of 1,4-diazepan-5-one analogs can be significantly expanded by employing a variety of building blocks during synthesis. These building blocks can introduce different functional groups at various positions of the diazepine scaffold, allowing for the fine-tuning of physicochemical and pharmacological properties.

For the synthesis of this compound, the key building blocks would be 1,4-diazepan-5-one and 3-fluorobenzaldehyde. By varying the substituted benzaldehyde, a wide array of N-benzyl analogs can be prepared. For instance, using different isomers of fluorobenzaldehyde or other substituted benzaldehydes would yield analogs with diverse electronic and steric properties on the phenyl ring.

Modifications at other positions of the 1,4-diazepan-5-one ring are also feasible. The synthesis can start from substituted diamines or acrylate (B77674) derivatives to introduce substituents on the carbon backbone of the diazepine ring. Multi-component reactions are particularly powerful in this regard, as they allow for the incorporation of several different building blocks in a single synthetic operation. nih.govnih.gov For example, in the Ugi-based synthesis of benzodiazepines, the isocyanide and carboxylic acid components can be varied to introduce a wide range of substituents. nih.gov

Commercially available building blocks, such as differently substituted piperidones for the Schmidt ring expansion, provide a straightforward entry to a variety of N-substituted 1,4-diazepan-5-ones. researchgate.net The strategic selection of these starting materials is crucial for accessing novel chemical space and developing structure-activity relationships for new therapeutic agents.

Optimization and Scale-Up Considerations for Synthetic Routes

The transition of a synthetic route from laboratory scale to industrial production requires careful optimization and consideration of several factors to ensure safety, efficiency, and cost-effectiveness. contractpharma.com For the synthesis of this compound, particularly if a reductive amination approach is used, several aspects would need to be addressed.

Process Safety: Reductive amination can be exothermic, and the use of certain reagents may pose safety risks at a larger scale. A thorough risk analysis should be conducted. recipharm.com For example, while sodium cyanoborohydride is effective, the potential for cyanide release needs to be carefully managed. Alternative, safer reducing agents might be explored during process development.

Raw Material Availability and Cost: The availability and cost of starting materials, such as 1,4-diazepan-5-one and 3-fluorobenzaldehyde, are critical for the economic viability of the synthesis. contractpharma.com Sourcing reliable suppliers for key intermediates is a crucial step in the scale-up process.

Reaction Conditions Optimization: Parameters such as solvent, temperature, reaction time, and stoichiometry of reagents need to be optimized to maximize yield and purity while minimizing waste. frontiersin.org Continuous flow manufacturing is an increasingly adopted strategy in the pharmaceutical industry that can offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch processes. frontiersin.orgresearchgate.net

Work-up and Purification: The isolation and purification of the final product must be scalable. recipharm.com Crystallization is often the preferred method for purifying solid intermediates and the final active pharmaceutical ingredient (API) as it can be highly effective and scalable. recipharm.com The solid-state properties of the final compound, such as its crystalline form (polymorphism), are important as they can affect stability and bioavailability. contractpharma.com

Waste Management: The environmental impact of the process should be considered, with a focus on minimizing solvent use and developing environmentally benign work-up procedures. frontiersin.org

By systematically addressing these considerations, a robust, safe, and efficient manufacturing process for this compound and related compounds can be developed.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of novel compounds. By combining data from Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy, a detailed picture of the molecular architecture of this compound can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the diazepanone ring and the 3-fluorobenzyl group. The protons on the seven-membered ring would likely appear as complex multiplets in the aliphatic region (approximately 2.5-4.0 ppm). The benzylic protons (CH₂) adjacent to the nitrogen atom would likely resonate as a singlet around 4.5-5.0 ppm. The aromatic protons of the fluorophenyl ring would exhibit a characteristic splitting pattern in the aromatic region (approximately 6.9-7.4 ppm), influenced by the fluorine substituent. The proton of the secondary amine (N-H) would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework. The carbonyl carbon of the lactam would be observed in the downfield region, typically around 170-175 ppm. The carbons of the diazepanone ring are expected to resonate between 35 and 60 ppm. The benzylic carbon would appear around 50-55 ppm. The aromatic carbons would show signals in the range of 110-140 ppm, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom on the benzyl group, likely appearing as a triplet due to coupling with the ortho-protons on the aromatic ring.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~2.5-4.0 (m) | Diazepanone ring protons |

| ~4.5-5.0 (s) | Benzylic CH₂ |

| ~6.9-7.4 (m) | Aromatic protons |

| Broad singlet | N-H proton |

Note: This is a predictive table based on the structure of this compound and general chemical shift ranges for similar functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₁₂H₁₅FN₂O), HRMS would be expected to show a prominent molecular ion peak ([M+H]⁺) corresponding to its exact mass. This technique confirms the molecular formula and provides strong evidence for the compound's identity.

| Compound | Molecular Formula | Calculated Monoisotopic Mass | Expected [M+H]⁺ |

| This compound | C₁₂H₁₅FN₂O | 222.1172 | 223.1250 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to display characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the amide (lactam) group would be expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amine would likely appear as a moderate band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic groups would be observed around 2850-3100 cm⁻¹. A characteristic band for the C-F stretch of the fluorobenzyl group would be expected in the 1000-1400 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (amide/lactam) | 1650 - 1680 |

| C-F Stretch | 1000 - 1400 |

Crystallographic Studies

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound is not available, analysis of closely related 1,4-diazepanone derivatives offers significant insight into the likely solid-state conformation.

X-ray Diffraction Analysis of 1,4-Diazepanone Derivatives

X-ray diffraction studies on analogues such as 1-benzyl-1,4-diazepan-5-one (B1267611) reveal key structural features. nih.govmssm.edu In the crystal structure of this analogue, the seven-membered diazepane ring adopts a chair-like conformation. nih.govmssm.edu Intermolecular interactions, such as N-H···O hydrogen bonds, are often observed, leading to the formation of dimers in the crystal lattice. nih.gov These interactions play a crucial role in stabilizing the crystal packing.

For the closely related compound, 1-benzyl-1,4-diazepan-5-one, the following crystallographic data has been reported:

| Crystal Data for 1-Benzyl-1,4-diazepan-5-one | |

| Chemical Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.602 (3) |

| b (Å) | 7.4920 (15) |

| c (Å) | 12.824 (3) |

| β (°) | 111.00 (3) |

| Volume (ų) | 1130.3 (4) |

| Z | 4 |

| Data sourced from a study on 1-benzyl-1,4-diazepan-5-one. nih.gov |

Conformational Analysis of the Seven-Membered Diazepane Ring

The seven-membered diazepane ring is conformationally flexible and can adopt several low-energy conformations, including chair, boat, and twist-boat forms. nih.govnih.govresearchgate.net The specific conformation adopted is influenced by the nature and position of substituents on the ring. chemisgroup.us

In many 1,4-diazepanone derivatives, the chair conformation is prevalent, as seen in the crystal structure of 1-benzyl-1,4-diazepan-5-one. nih.govmssm.edu However, studies on other N,N'-disubstituted 1,4-diazepane derivatives have shown that a twist-boat conformation can also be a low-energy and biologically relevant form. nih.gov The presence of bulky substituents can influence the conformational equilibrium. For this compound, it is plausible that the diazepane ring would adopt a chair or a twist-boat conformation, with the 3-fluorobenzyl group occupying an equatorial position to minimize steric hindrance. Computational modeling, in conjunction with NMR studies, would be required to definitively determine the preferred conformation in solution.

Analysis of Intermolecular Interactions and Crystal Packing

A recurring feature in the crystal packing of 1,4-diazepan-5-one analogues is the formation of dimers through intermolecular hydrogen bonds. For instance, in the structure of 1-Benzyl-1,4-diazepan-5-one, molecules are linked into centrosymmetric dimers by N—H⋯O hydrogen bonds. These dimers are further connected by C—H⋯O interactions, forming infinite sheets. nih.gov Similarly, in derivatives such as t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one and its nitroso counterpart, N-H⋯O hydrogen bonds are instrumental in dimer formation. nih.govresearchgate.net The crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one also exhibits dimers formed via intermolecular N—H⋯O hydrogen bonding, characterized by an R22(8) graph-set motif. nih.govresearchgate.net

The seven-membered 1,4-diazepan-5-one ring typically adopts a chair-like conformation in the solid state. nih.govnih.govresearchgate.net However, boat conformations have also been observed, as seen in the nitroso derivative of t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one. nih.govresearchgate.net The substituents on the diazepan ring influence the specific conformation and the nature of the intermolecular interactions.

The following tables summarize key crystallographic and hydrogen bond data for some analogues of this compound, providing insight into the expected structural characteristics.

Table 1: Crystal Data for Selected 1,4-Diazepan-5-one Analogues

| Parameter | 1-Benzyl-1,4-diazepan-5-one nih.gov | t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) nih.govresearchgate.net | 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one nih.govresearchgate.net |

| Formula | C₁₂H₁₆N₂O | C₁₉H₂₂N₂O | C₁₉H₂₀Cl₂N₂O |

| Formula Weight | 204.27 | 294.39 | 379.28 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n | P2₁/c |

| a (Å) | 12.602 (3) | 10.1584 (6) | 10.998 (2) |

| b (Å) | 7.4920 (15) | 12.2910 (8) | 17.593 (4) |

| c (Å) | 12.824 (3) | 13.5651 (8) | 10.126 (2) |

| β (°) | 111.00 (3) | 97.650 (3) | 103.02 (3) |

| V (ų) | 1130.3 (4) | 1679.9 (2) | 1907.3 (7) |

| Z | 4 | 4 | 4 |

Table 2: Hydrogen Bond Geometry for Selected 1,4-Diazepan-5-one Analogues (Distances in Å, Angles in °)

| Compound | D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |

| 1-Benzyl-1,4-diazepan-5-one nih.gov | N1—H1A⋯O1 | 0.86 | 2.00 | 2.821 (5) | 160 |

| C4—H4B⋯O1 | 0.97 | 2.51 | 3.377 (5) | 149 | |

| t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) nih.gov | N4B—H4B⋯O1A | 0.86 | 2.13 | 2.985 (2) | - |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one nih.govresearchgate.net | N1—H1⋯O1 | 0.88 | 2.10 | 2.973 (2) | 171 |

| C6—H6⋯O1 | 0.95 | 2.57 | 3.486 (2) | 161 |

Computational Chemistry and Molecular Modeling of 4 3 Fluorobenzyl 1,4 Diazepan 5 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the geometric and electronic nature of "4-(3-Fluorobenzyl)-1,4-diazepan-5-one".

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.gov This process minimizes the energy of the molecule to predict its most likely conformation.

The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles. For instance, the seven-membered diazepane ring typically adopts a chair-like conformation to minimize steric strain. nih.gov The orientation of the 3-fluorobenzyl group relative to the diazepane ring is also a key outcome of this analysis. The electronic structure, including the distribution of electron density and molecular orbitals, is also determined, providing a foundation for understanding the molecule's reactivity.

Table 1: Representative Theoretical Bond Lengths and Angles for Diazepane Derivatives

| Parameter | Typical Value Range |

|---|---|

| C-N (amide) | 1.33 - 1.35 Å |

| C=O | 1.22 - 1.24 Å |

| C-N (amine) | 1.45 - 1.47 Å |

| C-C (aliphatic) | 1.52 - 1.55 Å |

| C-C (aromatic) | 1.38 - 1.40 Å |

| C-F | 1.34 - 1.36 Å |

| N-C-C (angle) | 109° - 112° |

| C-N-C (angle) | 115° - 120° |

Note: These are typical values for related structures and the precise values for the title compound would be determined via specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. For "this compound," the HOMO is typically localized on the electron-rich regions, such as the aromatic ring and the nitrogen atoms, while the LUMO may be distributed over the carbonyl group and the aromatic system.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

For "this compound," regions of negative potential (typically colored red or yellow) are found around electronegative atoms like the oxygen of the carbonyl group and the fluorine atom, indicating sites susceptible to electrophilic attack. Regions of positive potential (colored blue) are generally located around the hydrogen atoms, particularly the N-H proton of the diazepane ring, marking them as sites for nucleophilic attack. This mapping helps in understanding intermolecular interactions, including hydrogen bonding.

Molecular descriptors are numerical values that characterize the properties of a molecule. The Topological Polar Surface Area (TPSA) is a key descriptor used in drug design to predict the transport properties of a molecule, such as its ability to cross cell membranes. TPSA is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. A higher TPSA is generally associated with lower membrane permeability. For a molecule like "this compound," the TPSA would be influenced by the amide group and the second nitrogen atom in the diazepane ring.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of "this compound" in a simulated environment, such as in water. frontiersin.org

These simulations can reveal how the molecule flexes and changes its shape, identifying the most stable and frequently occurring conformations. When studying the interaction of this compound with a biological target, MD simulations can elucidate the stability of the ligand-protein complex, the dynamics of their interaction, and the key residues involved in maintaining the binding. nih.gov This information is critical for understanding the mechanism of action at a molecular level.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com For "this compound," docking studies can be performed against various biological targets to identify potential therapeutic applications.

The process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding affinity. scienceopen.com These scoring functions estimate the free energy of binding. The results of docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. rjptonline.org For example, the carbonyl oxygen and the N-H group of the diazepane ring are potential hydrogen bond donors and acceptors, while the fluorobenzyl group can engage in hydrophobic and pi-stacking interactions. nih.gov These studies are instrumental in rational drug design and in predicting the biological activity of novel compounds.

Table 2: Potential Intermolecular Interactions in Ligand-Target Binding

| Interaction Type | Potential Participating Groups of the Compound |

|---|---|

| Hydrogen Bonding | Amide N-H (donor), Carbonyl C=O (acceptor), Diazepane N (acceptor) |

| Hydrophobic Interactions | Benzyl (B1604629) ring, Aliphatic portions of the diazepane ring |

| Pi-Pi Stacking | Fluorobenzyl aromatic ring |

In Silico Prediction of Biological Activities (e.g., using PASS program)

A comprehensive search of publicly available scientific literature and chemical databases has been conducted to identify in silico predictions of biological activities for the compound this compound, with a specific focus on results generated by the Prediction of Activity Spectra for Substances (PASS) program. The PASS program is a computational tool that predicts a wide range of biological activities for a given chemical structure based on structure-activity relationships derived from a large database of known active compounds. The predictions are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi).

Despite a thorough investigation, no specific studies reporting the in silico prediction of biological activities for this compound using the PASS program or other similar computational methods were found in the available literature. Consequently, a data table of predicted activities, including Pa and Pi values, cannot be provided at this time.

The absence of such data in the public domain indicates that this specific compound may not have been subjected to this type of computational analysis, or the results of such studies have not been published. Computational toxicology and pharmacology predictions are valuable tools in the early stages of drug discovery for prioritizing compounds for further experimental testing. The application of tools like PASS could potentially reveal promising biological activities for this compound, guiding future research into its pharmacological potential. However, without specific computational studies on this molecule, any discussion of its potential biological activities would be purely speculative and fall outside the scope of this scientifically rigorous article.

Further research, including the synthesis and subsequent computational and experimental evaluation of this compound, would be necessary to determine its biological activity spectrum.

Structure Activity Relationships Sar of 4 3 Fluorobenzyl 1,4 Diazepan 5 One Derivatives

Impact of Substituents on the 1,4-Diazepanone Core

The 1,4-diazepan-5-one (B1224613) core serves as a crucial scaffold for therapeutic agents, and its substitution pattern significantly dictates the molecule's affinity and efficacy. The seven-membered ring is known for its conformational flexibility, which allows it to adopt various shapes to fit into receptor binding sites. chemisgroup.us

Influence of the Fluorobenzyl Group on Ligand-Receptor Interactions

The 4-(3-fluorobenzyl) group is a key determinant of the molecule's pharmacological profile. The benzyl (B1604629) moiety itself is often essential for activity; for instance, in related indazole compounds, replacing the benzyl group with hydrogen leads to a significant reduction in antiplatelet activity, highlighting the importance of the aromatic ring for receptor interaction. nih.gov

The position of the fluorine atom on the benzyl ring is critical. Halogen substitutions are a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability. In the broader class of benzodiazepines, halo-substituted phenyl groups at the 5-position are often associated with enhanced potency. chemisgroup.us For example, studies on related N-benzyl phenethylamines have shown that the position of a fluorine substituent on the benzyl ring can significantly influence receptor affinity, with an N-(2-fluorobenzyl) group leading to lower affinities compared to other isomers in that particular series. nih.gov This suggests that the meta-position of the fluorine in 4-(3-Fluorobenzyl)-1,4-diazepan-5-one likely provides a specific electronic distribution and steric profile that is crucial for optimal ligand-receptor binding, potentially through favorable electrostatic or hydrophobic interactions.

Effects of Other Substituents on the Seven-Membered Ring System

Modifications to the seven-membered diazepanone ring itself play a vital role in refining the compound's activity. The diazepine (B8756704) ring is considered highly flexible for structural modifications. chemisgroup.us The introduction of substituents can influence the ring's conformation, which is a significant factor for binding to target receptors like the GABA receptors. chemisgroup.us

Modifications to the Benzyl Moiety and Their Pharmacological Implications

Altering the substituents on the benzyl group provides a powerful tool for fine-tuning the pharmacological properties of this compound derivatives. Research on a series of related compounds, 2-(4-(substitutedbenzyl)- isca.meresearchgate.netdiazepan-1-yl)acetamides, which were evaluated for positive inotropic activity, demonstrates the significant impact of such modifications. nih.gov

In this series, the nature and position of the substituent on the benzyl ring led to a range of activities. The 4-methylbenzyl derivative emerged as the most potent compound, suggesting that a small, electron-donating group in the para position is favorable for this specific biological target. nih.gov In contrast, other substitutions resulted in varied, and often lower, potency. This highlights that steric, electronic, and lipophilic properties of the benzyl substituent are critical for activity.

Table 1: Inotropic Activity of 2-(4-(substitutedbenzyl)- isca.meresearchgate.netdiazepan-1-yl)acetamide Derivatives

Data sourced from a study on related acetamide (B32628) derivatives acting as inotropic agents. nih.gov

Bioisosteric Replacements of the 1,4-Diazepan-5-one Ring

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design. For this compound, bioisosteric replacement of the central diazepanone ring could lead to novel derivatives with improved properties such as enhanced metabolic stability, altered solubility, or a different side-effect profile.

A common bioisosteric replacement for a benzene (B151609) ring is a thiophene (B33073) ring. nih.gov This principle has been successfully applied in the development of 1,4-thienodiazepines from 1,4-benzodiazepines, leading to blockbuster drugs. nih.gov Applying this concept, the 1,4-diazepan-5-one scaffold could be replaced by other seven-membered heterocyclic systems or related structures.

Table 2: Potential Bioisosteric Replacements for the 1,4-Diazepan-5-one Ring

Such modifications would need to be carefully evaluated to ensure that the new scaffold can still present the key pharmacophoric features, like the fluorobenzyl group, in the correct spatial orientation for receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov While no specific QSAR studies on this compound derivatives were identified, extensive QSAR analyses on the related 1,4-benzodiazepines provide a roadmap for how such models could be developed. chemisgroup.usnih.gov

QSAR models for benzodiazepine (B76468) derivatives have successfully predicted their binding affinity to receptors like the GABA-A receptor. nih.govnih.gov These models typically rely on a set of molecular descriptors that quantify various properties of the molecules.

Key molecular descriptors often found to be important in QSAR models for benzodiazepines include:

Lipophilicity (logP): The hydrophobicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the receptor. researchgate.net

Electronic Descriptors: Parameters that describe the electronic properties of substituents, such as Hammett constants, which can influence electrostatic interactions. nih.gov

Steric Descriptors (e.g., Molar Refractivity): These describe the size and shape of the molecule and its substituents, which are critical for ensuring a good fit within the receptor's binding site. nih.gov

Topological Indices: These descriptors quantify aspects of molecular structure like branching and connectivity. researchgate.net

A QSAR study on diazepam derivatives yielded a model with good predictive power (R² = 0.632), demonstrating the feasibility of this approach for designing new high-potency drugs. nih.gov A similar methodology could be applied to a series of this compound derivatives to develop a predictive model. Such a model would be invaluable for prioritizing the synthesis of new analogues with a higher probability of possessing desired pharmacological activity, thereby accelerating the drug discovery process.

Analogues and Derivatives of 4 3 Fluorobenzyl 1,4 Diazepan 5 One

Systematic Exploration of Substituent Effects on the Diazepanone Scaffold

The biological activity of compounds based on the diazepanone scaffold is highly contingent on the nature and position of its substituents. nih.gov Systematic modification of the core structure allows researchers to probe the structure-activity relationships (SAR) and understand the electronic, steric, and hydrophobic requirements for interaction with a biological target.

The 1,4-diazepan-5-one (B1224613) structure presents several key positions for modification: the N1 position, the C3 position of the diazepine (B8756704) ring, and the aromatic ring of the benzyl (B1604629) group at N4.

Substitution on the Benzyl Ring: The 3-fluoro substituent on the benzyl group of the parent compound is an electron-withdrawing group. The position and nature of substituents on this phenyl ring can dramatically alter activity. For instance, in related benzodiazepine (B76468) (BZD) systems, modifications at the 2' and 4' positions of a phenyl ring attached at position 5 have been shown to affect potency. nih.gov Shifting the fluorine to the 2- or 4-position (ortho- or para-) would alter the molecule's electronic distribution and conformational preferences, thereby impacting target binding. Replacing the fluorine with other electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) allows for a systematic evaluation of electronic effects. researchgate.net

Substitution at N1: The N1 position of the diazepanone ring is often a target for substitution. For example, the introduction of a methyl group at the N1 position of a BZD scaffold has been noted to influence potency. nih.gov This position can be modified with various alkyl or aryl groups to explore how size, lipophilicity, and hydrogen bonding capacity at this vector affect biological activity.

Substitution at C3: The C3 position of the diazepanone ring is stereogenic in many derivatives, and stereochemistry can be critical for activity. nih.gov In studies of BET-specific inhibitors with a diazepine core, potent compounds consistently possess substituents in the S configuration at the C3 position. nih.gov Computational studies on related 1,4-benzodiazepin-2-ones have shown that an electron-withdrawing substituent at the C3-position can stabilize the enol tautomer relative to the more common keto form, which may influence the compound's reactivity and biological properties. researchgate.net

The following table summarizes the potential effects of various substitutions on the diazepanone scaffold based on research in related heterocyclic systems.

| Position of Substitution | Substituent Type | Potential Effect on Activity | Reference |

| Benzyl Ring (at N4) | Electron-withdrawing (e.g., -Cl, -NO₂) | Modulate binding affinity through altered electronics. | nih.govresearchgate.net |

| Benzyl Ring (at N4) | Electron-donating (e.g., -CH₃, -OCH₃) | Can increase or decrease activity depending on the target. | researchgate.net |

| N1 Position | Small Alkyl (e.g., -CH₃) | Can influence potency and metabolic stability. | nih.gov |

| C3 Position | Electron-withdrawing | May stabilize enol tautomer, affecting reactivity. | researchgate.net |

| C3 Position | Chiral Substituents | Stereochemistry (e.g., S configuration) can be crucial for potent binding. | nih.gov |

Design and Synthesis of Homologs and Isomers

The design and synthesis of homologs and isomers are fundamental strategies in medicinal chemistry to explore the chemical space around a lead compound.

Homologs: Homologation involves systematically increasing the length of a carbon chain within the molecule. For 4-(3-Fluorobenzyl)-1,4-diazepan-5-one, this could involve inserting one or more methylene (B1212753) (-CH₂-) units. For example, synthesizing 4-(2-(3-fluorophenyl)ethyl)-1,4-diazepan-5-one or 4-(3-(3-fluorophenyl)propyl)-1,4-diazepan-5-one would increase the distance and flexibility between the diazepanone core and the aromatic ring. This modification allows researchers to assess the optimal spatial relationship between these two key pharmacophoric elements for target engagement.

Isomers: Isomers possess the same molecular formula but differ in the arrangement of atoms.

Positional Isomers: These isomers relate to the position of the fluorine atom on the benzyl ring. Synthesizing the 2-fluorobenzyl and 4-fluorobenzyl analogues allows for a direct comparison of how the location of the electron-withdrawing group affects activity.

Structural Isomers: This could involve altering the core scaffold itself, for instance, by moving the carbonyl group from the 5-position to the 2- or 3-position of the 1,4-diazepane ring. Another possibility is to shift the benzyl substituent from the N4 to the N1 position, yielding 1-(3-Fluorobenzyl)-1,4-diazepan-5-one. These changes would significantly alter the shape and electronic properties of the molecule.

The synthesis of these compounds often follows established routes. For example, the core 1,4-diazepan-5-one can be synthesized, followed by N-alkylation at the N4 position with the appropriate fluorobenzyl halide (e.g., 3-fluorobenzyl bromide) to yield the target molecule and its isomers.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful lead optimization strategy that involves replacing the central core of a molecule with a structurally distinct scaffold while retaining the original pharmacophoric features. nih.gov This approach aims to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. mdpi.com

For the 1,4-diazepan-5-one core, several scaffold hopping strategies can be envisioned:

Ring Size Modification: The seven-membered diazepanone ring can be contracted to a six-membered piperazinone or expanded to an eight-membered diazocanone. This alters the conformational flexibility and the spatial projection of the substituents.

Heteroatom Replacement: One of the nitrogen atoms in the diazepanone ring could be replaced by another heteroatom like oxygen (oxazepanone) or sulfur (thiazepanone). This is a common strategy; for example, a 1,4-thienodiazepine has been developed as an inhibitor of mitogen-activated protein kinase 2 (MK2). nih.gov

Isosteric Replacement: The amide bond (-NH-C=O) within the diazepanone ring is a key structural feature. This group can be replaced with bioisosteres, such as a reverse amide (-C=O-NH) or a sulfonamide (-SO₂-NH-), to explore different hydrogen bonding patterns and chemical stability.

Replacement with Alternative Scaffolds: The entire diazepanone scaffold could be replaced by a completely different heterocyclic system that can present the 3-fluorobenzyl group and other key functionalities in a similar spatial orientation.

The table below illustrates potential scaffold hops from the 1,4-diazepan-5-one core.

| Original Scaffold | Hopped Scaffold Example | Key Change | Potential Advantage |

| 1,4-Diazepan-5-one | Piperazin-2-one | Ring contraction (7- to 6-membered) | Increased rigidity, potentially improved selectivity. |

| 1,4-Diazepan-5-one | 1,4-Thiazepan-5-one | Nitrogen replaced by Sulfur | Altered electronics and lipophilicity. |

| 1,4-Diazepan-5-one | 1,4-Benzodiazepin-5-one | Fusion of a benzene (B151609) ring | Increased rigidity and potential for π-stacking interactions. |

These lead optimization strategies are crucial for navigating away from potential liabilities associated with the original scaffold while retaining or enhancing the desired biological activity.

Development of Bicyclic and Tricyclic Systems Incorporating the Diazepanone Core

Fusing additional rings to the 1,4-diazepan-5-one core creates more rigid, conformationally constrained bicyclic and tricyclic systems. This strategy can lead to significant gains in potency and selectivity by reducing the entropic penalty upon binding to a target and locking the molecule into a more bioactive conformation.

Several approaches can be employed to construct such fused systems:

Benzodiazepine Analogues: The most common fusion involves a benzene ring, leading to the widely studied 1,4-benzodiazepine-2-one or -5-one scaffolds. nih.govchemisgroup.us These systems have a long history in drug discovery and serve as a template for further elaboration.

Bridged Systems: Creating a bridge across the diazepanone ring (e.g., between N1 and C3) can lead to rigid bicyclic structures. These constrained analogues are invaluable tools for probing the conformational requirements of the binding pocket.

The synthesis of these complex systems often requires multi-step sequences. For instance, the synthesis of 1,4-benzodiazepine-3,5-diones has been achieved from N-carbamoylmethylanthranilic acids, where ring closure requires the presence of an electron-withdrawing group on the amino function. nih.gov The development of such fused systems represents a sophisticated approach to leverage the structural features of the diazepanone core for the creation of highly specific and potent molecular probes and therapeutic candidates.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds and research chemicals, offering high-resolution separation of complex mixtures and precise quantification. For a compound with the structural complexity of "4-(3-Fluorobenzyl)-1,4-diazepan-5-one," techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are indispensable.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While some benzodiazepines and related compounds can be analyzed directly by GC-MS, others may require derivatization to improve their volatility and thermal stability. For "this compound," its relatively high molecular weight and polarity might necessitate derivatization to achieve optimal chromatographic performance and prevent thermal degradation in the GC inlet.

Research Findings: The application of GC-MS to the analysis of diazepane derivatives often involves an initial extraction from the sample matrix, followed by a derivatization step. Common derivatizing agents for related compounds include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which convert polar N-H and O-H groups into less polar and more volatile silyl (B83357) ethers and amides.

The mass spectrum of "this compound" would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. Key fragments would likely arise from the cleavage of the fluorobenzyl group and fragmentation of the diazepan-5-one ring. The presence of the fluorine atom would result in a characteristic isotopic pattern for fragments containing the fluorobenzyl moiety.

Illustrative GC-MS Data for a Related Compound (1-Benzyl-1,4-diazepan-5-one): Since specific GC-MS data for "this compound" is not readily available in the literature, the following table provides hypothetical data based on the analysis of the closely related, non-fluorinated analog, "1-Benzyl-1,4-diazepan-5-one" nih.gov.

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Expected m/z for Molecular Ion | 204 |

| Major Fragment Ions (m/z) | 91 (tropylium ion from benzyl (B1604629) group), 113 (diazepanone ring fragment) |

Note: This data is illustrative and based on a related compound. Actual parameters for "this compound" would require experimental determination.

LC-MS and HPLC are the most widely used techniques for the analysis of non-volatile and thermally labile compounds, making them highly suitable for "this compound."

Research Findings: Reversed-phase HPLC with a C18 or C8 column is a common approach for the separation of benzodiazepine-related compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection is often performed using a UV detector, as the aromatic rings in "this compound" are expected to exhibit strong UV absorbance. For enhanced sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds.

In an LC-MS analysis, the compound would be identified by its retention time and the mass-to-charge ratio (m/z) of its molecular ion and characteristic fragment ions. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

Typical HPLC Parameters for Benzodiazepine (B76468) Analysis: The following table presents typical HPLC conditions that could be adapted for the analysis of "this compound," based on methods for similar compounds dergipark.org.trmdpi.com.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Phosphate Buffer (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at ~230-254 nm |

| Injection Volume | 10-20 µL |

Note: These are general conditions and would need to be optimized for the specific compound.

TLC is a simple, rapid, and cost-effective technique for the qualitative analysis and purity assessment of compounds. It can be used for reaction monitoring, screening of fractions, and as a preliminary purity check.

Research Findings: For "this compound," a silica (B1680970) gel plate would likely be used as the stationary phase. The mobile phase would be a mixture of organic solvents, with the polarity adjusted to achieve a suitable retention factor (Rf) value, typically between 0.2 and 0.8. Visualization of the spot can be achieved under UV light (due to the aromatic chromophores) or by using a suitable staining reagent.

Illustrative TLC System for Diazepanone Derivatives:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexane or Dichloromethane/Methanol mixtures |

| Visualization | UV lamp (254 nm) or Iodine vapor |

Note: The optimal mobile phase composition would need to be determined experimentally.

Spectroscopic Techniques for Characterization Beyond Structural Elucidation

While techniques like NMR and IR are primary for structural elucidation, other spectroscopic methods provide complementary information about the electronic properties and concentration of the compound.

UV-Vis spectrophotometry is a valuable tool for the quantitative analysis of compounds containing chromophores. The presence of the benzene (B151609) and fluorobenzene (B45895) rings in "this compound" makes it amenable to this technique.

Research Findings: The UV spectrum of "this compound" is expected to show absorption maxima characteristic of the electronic transitions within the aromatic rings. The substitution on the benzyl ring (the fluorine atom) and the diazepanone structure will influence the exact position and intensity of these absorption bands shimadzu.comquora.com. The Beer-Lambert law can be applied to determine the concentration of the compound in a solution by measuring its absorbance at a specific wavelength (λmax).

Expected UV Absorption Data:

| Chromophore | Expected λmax (in Ethanol/Methanol) |

| Benzene Ring | ~254 nm |

| Fluorobenzene Moiety | ~260-270 nm |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. For neutral compounds like "this compound," Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often employed.

Research Findings: In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. This differential partitioning allows for the separation of neutral compounds. The choice of surfactant, buffer pH, and applied voltage are critical parameters for optimizing the separation. CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption.

General Capillary Electrophoresis Parameters for Related Compounds:

| Parameter | Condition |

| Capillary | Fused-silica |

| Buffer | Borate or phosphate buffer containing a surfactant (e.g., SDS) |

| Applied Voltage | 15-30 kV |

| Detection | UV detection at a suitable wavelength |

Note: These parameters provide a starting point for method development for "this compound."

Sample Preparation and Extraction Methods for Biological Matrices in Research

The accurate quantification of therapeutic compounds in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. For the compound This compound , while specific, validated extraction protocols are not extensively detailed in publicly available literature, established methodologies for the broader class of benzodiazepines and their derivatives are readily applicable. These methods are designed to isolate the analyte of interest from complex biological samples such as blood, plasma, and urine, removing interfering endogenous substances. The primary techniques employed for such compounds are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used method for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For benzodiazepine-like structures, the choice of organic solvent is critical to ensure efficient extraction.

Commonly used solvents for the LLE of benzodiazepine derivatives include ethyl acetate, diethyl ether, and mixtures of chloroform (B151607) and isopropanol. chromatographyonline.com The pH of the aqueous sample is often adjusted to optimize the partitioning of the target analyte into the organic phase. For instance, adjusting the pH of plasma or urine samples to a basic pH (e.g., pH 9.5 with sodium carbonate) can enhance the extraction of many benzodiazepines into an organic solvent like ethyl acetate. chromatographyonline.com

A more recent advancement in this area is the Liquid-Liquid Extraction with Low-Temperature Partitioning (LLE-LTP) method. This technique involves adding a small amount of an organic solvent, such as acetonitrile, to an aqueous sample (e.g., urine), followed by freezing the mixture. The aqueous phase solidifies, allowing for the simple decanting of the organic supernatant which contains the extracted analytes. scirp.orgsemanticscholar.orgresearchgate.net This method has been shown to be effective for the extraction of benzodiazepines from urine, offering a high-throughput and efficient sample preparation approach. scirp.orgsemanticscholar.orgresearchgate.net

Table 1: General Parameters for Liquid-Liquid Extraction of Benzodiazepine Derivatives

| Biological Matrix | Extraction Solvent | pH Adjustment | Typical Recovery (%) |

|---|---|---|---|

| Plasma | Diethyl Ether | Basic (e.g., pH 9.5) | >85 |

| Urine | Ethyl Acetate | Basic (e.g., pH 9.5) | >90 |

| Urine | Acetonitrile (LLE-LTP) | Not specified | 72-117 |

Note: The data in this table are generalized from studies on various benzodiazepines and serve as a starting point for method development for this compound.

Solid-Phase Extraction (SPE)

Solid-phase extraction has become a preferred method for sample preparation due to its high recovery, cleaner extracts, and the potential for automation. lcms.cznih.govnih.gov SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of an appropriate solvent.

For benzodiazepine derivatives, reversed-phase sorbents such as C8 and C18 are commonly used. nih.gov The selection of the sorbent and the elution solvent is crucial for achieving high recovery and selectivity. For example, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges have been successfully used for the extraction of a wide range of benzodiazepines from whole blood. nih.govresearchgate.net

The general steps for SPE include:

Conditioning: The sorbent is treated with a solvent like methanol followed by water or a buffer to activate the stationary phase.

Loading: The pre-treated biological sample is passed through the cartridge.

Washing: The cartridge is washed with a solvent that removes interfering substances without eluting the analyte.

Elution: The analyte is recovered from the sorbent using a strong organic solvent.

Table 2: Example of a Solid-Phase Extraction Protocol for Benzodiazepines in Blood

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Sorbent | Oasis HLB | Analyte Retention |

| Conditioning | Methanol, followed by water | Sorbent Activation |

| Sample Loading | Pre-treated whole blood | Analyte Adsorption |

| Washing | Water/Methanol mixture | Removal of Interferences |

| Elution | Methanol or Acetonitrile | Analyte Recovery |

Note: This table outlines a general procedure. Specific volumes and concentrations would need to be optimized for this compound.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A more modern approach that is gaining traction for the analysis of drugs in biological matrices is the QuEChERS method. unitedchem.com Originally developed for pesticide residue analysis in food, it has been adapted for various drug classes. The procedure typically involves an initial extraction with acetonitrile followed by a "salting-out" step using salts like magnesium sulfate (B86663) and sodium acetate to induce phase separation. A subsequent dispersive SPE (dSPE) step is used for cleanup. unitedchem.com This method is known for its speed and efficiency and could be a viable option for the high-throughput analysis of This compound . unitedchem.com

The development of a robust and reliable sample preparation method is a critical first step in the analytical workflow for the research and characterization of This compound in biological matrices. The choice between LLE, SPE, or QuEChERS will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation.

Future Research Directions and Translational Potential of 4 3 Fluorobenzyl 1,4 Diazepan 5 One

The unique structural framework of 4-(3-fluorobenzyl)-1,4-diazepan-5-one positions it as a compelling starting point for further medicinal chemistry exploration. The diazepanone core is recognized as a "privileged scaffold," capable of interacting with a wide array of biological targets. nih.govnih.gov Future research efforts are poised to build upon this foundation, aiming to enhance its therapeutic properties and broaden its applicability. Key areas of investigation include the rational design of new analogues, the use of advanced computational tools, the exploration of novel biological targets, the development of chemical probes, and a deeper understanding of its stereochemical properties.

Q & A

Basic Question: What are the optimal synthetic routes for 4-(3-Fluorobenzyl)-1,4-diazepan-5-one?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the diazepan-5-one core via cyclization of a diamine precursor (e.g., using ethylenediamine derivatives under acidic conditions).

- Step 2 : Fluorobenzyl introduction via nucleophilic substitution or reductive amination. For example, reacting 3-fluorobenzyl chloride with the diazepanone core in the presence of a base (e.g., triethylamine) to ensure efficient alkylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like over-alkylated derivatives.

Basic Question: Which spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

- NMR : Use - and -NMR to confirm regiochemistry of the fluorobenzyl group. The deshielding effect of fluorine creates distinct splitting patterns (e.g., coupling in aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing puckering in the diazepanone ring .

Advanced Question: How does the fluorobenzyl substituent influence regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing fluorine atom meta to the benzyl group directs electrophiles to the para position. Verify via nitration or halogenation reactions, comparing product ratios using HPLC or GC-MS .

- Steric Effects : Substituent bulk may hinder access to certain positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Contradictions : Conflicting experimental and computational results may arise due to solvent polarity or temperature effects. Validate with kinetic studies under controlled conditions .

Advanced Question: What strategies resolve crystallographic disorder in diazepanone derivatives?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron X-ray data (≤ 0.8 Å) to improve electron density maps.

- Refinement : Apply SHELXL’s PART and SIMU instructions to model disordered atoms. For example, split the fluorobenzyl group into two orientations if thermal parameters exceed 0.08 Å .

- Validation : Cross-check with Hirshfeld surface analysis to ensure hydrogen bonding (e.g., N–H···O interactions) is consistent with Etter’s graph set theory .

Advanced Question: How to analyze conflicting data between NMR and X-ray structures?

Methodological Answer:

- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to detect ring puckering or fluxional behavior .

- Computational Validation : Perform molecular dynamics simulations (e.g., AMBER) to compare energy barriers for ring inversion with experimental data .

Case Study : If NMR suggests equatorial fluorobenzyl positioning but X-ray shows axial, assess solvent polarity’s role in stabilizing conformers .

Advanced Question: What methodologies identify pharmacophore features for biological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., varying substituents on the benzyl group) and test binding affinity to GABA receptors. Compare IC values using radioligand assays .

- 3D-QSAR : Build CoMFA or CoMSIA models using steric/electronic field descriptors derived from crystallographic or DFT-optimized geometries .

Contradictions : If fluorobenzyl analogs show lower activity than chlorinated derivatives, investigate halogen bonding contributions via electrostatic potential maps .

Advanced Question: How to design experiments to probe hydrogen-bonding networks in solid-state structures?

Methodological Answer:

- Crystallization Screening : Use solvent/anti-solvent pairs (e.g., DMSO/water) to grow polymorphs.

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R_2$$^2(8) motifs) using Mercury software. Compare with IR spectroscopy (N–H stretching frequencies) .

- Thermal Analysis : DSC/TGA to correlate H-bond stability with melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。